molecular formula C10H8O5 B1621431 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid CAS No. 904814-38-6

4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid

Cat. No. B1621431
CAS RN: 904814-38-6
M. Wt: 208.17 g/mol
InChI Key: BKMYVWDEXQTAGB-UHFFFAOYSA-N
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Description

The closest compound I found is 4-Hydroxyphenylacetic acid, which is a chemical compound found in olive oil and beer . It’s obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, 4-hydroxyphenylacetic acid is an intermediate used to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .


Synthesis Analysis

4-Hydroxyphenylacetic acid is synthesized by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another compound, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), is grown by a slow evaporation method using ethanol solvent .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using X-ray diffraction techniques . The functional groups and vibrational modes can be analyzed by spectral studies .


Chemical Reactions Analysis

The reaction of 4-hydroxy-2-pentanone (4H2P) with hydroxyl radicals and subsequent reactions of CH3C(O)CH2C·(OH)CH3 radical have been studied . The OH functional group activates this tertiary hydrogen atom, which increases the rate coefficient value .


Physical And Chemical Properties Analysis

4-Hydroxyphenylacetic acid is a beige powder with a melting point of 150 °C . It’s soluble in water .

Scientific Research Applications

Neuroprotective Agent Development

One application of derivatives similar to "4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid" is in the development of neuroprotective agents. For instance, compounds such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have been studied for their potent inhibition of kynurenine-3-hydroxylase, suggesting potential neuroprotective effects. These compounds could prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxin, in human macrophages (Drysdale et al., 2000).

Heterocyclic Compound Synthesis

Derivatives of "this compound" are utilized as key starting materials in the synthesis of various heterocyclic compounds. The regioselective formation of Michael adducts from these derivatives enables the synthesis of heterocycles like pyridazinone, furanone, and others, highlighting their importance in the development of new chemical entities with potential pharmacological activities (El-Hashash & Rizk, 2016).

Biological Activity Exploration

Research has been conducted on the synthesis and characterization of compounds structurally related to "this compound," exploring their potential biological activities. For example, the compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid demonstrated intercalative DNA interaction, antioxidant properties comparable to ascorbic acid, and potential antitumor activity, indicating its usefulness in medicinal chemistry and drug discovery efforts (Sirajuddin et al., 2015).

Antibacterial Compound Development

Furthermore, "this compound" and its derivatives have been implicated in the development of compounds with expected antibacterial activities. This highlights their potential role in addressing the need for new antimicrobial agents in the face of rising antibiotic resistance (El-Hashash et al., 2015).

Safety and Hazards

4-Hydroxybenzoic acid can cause serious eye damage and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

4-hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-7-3-1-2-6(4-7)8(12)5-9(13)10(14)15/h1-5,11-12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMYVWDEXQTAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378047
Record name 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904814-38-6
Record name 4-Hydroxy-4-(3-hydroxyphenyl)-2-oxobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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